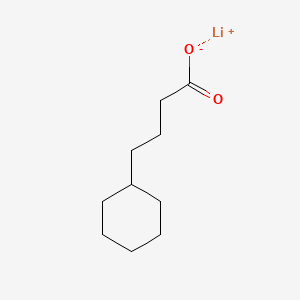

Cyclohexanebutanoic acid, lithium salt

Description

Contextualization of Lithium Carboxylates in Modern Chemistry

Lithium carboxylates are a class of salts composed of a lithium cation (Li⁺) and a carboxylate anion (RCOO⁻). The bond between the lithium and the oxygen of the carboxylate group is highly ionic. reddit.comwikipedia.org These compounds are significant in various fields of modern chemistry. In energy storage, organic lithium salts, including carboxylates, are explored as components of electrolytes and as electrode materials for lithium-ion batteries. nju.edu.cnresearchgate.netfrontiersin.org Researchers are investigating conjugated organic carboxylates as electrode materials due to their redox activity. researchgate.net Certain lithium carboxylates are used to create protective films in aqueous electrolytes, which can suppress water decomposition and widen the electrochemical window of aqueous lithium-ion batteries. xmu.edu.cnacs.org

Beyond energy applications, lithium salts of carboxylic acids serve as important precursors and reagents in organic synthesis. orgsyn.org They can be used to synthesize ketones and other organic molecules. orgsyn.org The diverse applications of lithium carboxylates, from materials science to synthetic chemistry, underscore their importance as a versatile class of compounds. americanelements.comnih.gov

Evolution of Research Trajectories for Lithium Salts in Synthesis and Materials

The scientific investigation of lithium salts has evolved significantly over the years. Initially, research heavily focused on simple inorganic salts like lithium carbonate (Li₂CO₃) and lithium hexafluorophosphate (B91526) (LiPF₆). wikipedia.orgescholarship.org These compounds became industrially important, with lithium carbonate being a key precursor for materials used in lithium-ion batteries. wikipedia.org

More recently, research has shifted towards the design and synthesis of complex organic lithium salts. nju.edu.cnresearchgate.net This evolution is driven by the need for materials with tailored properties for advanced applications, particularly in energy storage. researchgate.netmdpi.com Scientists are developing novel organic lithium salts to improve ionic conductivity, electrochemical stability, and mechanical properties in solid-state batteries. researchgate.netmdpi.com The goal is to create ideal lithium salts that balance stability, solubility, dissociation, and solvation characteristics. nju.edu.cn

In materials synthesis, lithium salts are widely used as precursors. berkeley.edu For example, lithium compounds are reacted with other metal precursors in solid-state reactions or co-precipitation methods to produce complex oxide materials for battery cathodes, such as Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811). nih.gov The choice of the lithium salt precursor can influence the properties of the final material. The trajectory of research points towards increasingly sophisticated, purpose-designed lithium salts to meet the demands of next-generation technologies. nju.edu.cnresearchgate.net

Scope of Academic Inquiry for Cyclohexanebutanoic Acid, Lithium Salt

The academic inquiry into this compound, is primarily focused on its role within synthetic and materials chemistry. americanelements.com As an organometallic compound, it is recognized as a useful reagent, catalyst, and precursor material with potential applications in industrial chemistry and thin-film deposition. americanelements.com

Research involving this specific compound would likely fall into several categories:

Development of Synthetic Methodologies: Investigating its reactivity with other chemical species to create novel organic molecules. The reaction of lithium carboxylates with organolithium reagents to form ketones is a classic example of this type of inquiry. orgsyn.org

Precursor for Materials Science: Using it as a lithium source in the synthesis of advanced materials. The purity and specific structure of the salt could be advantageous in creating materials with well-defined properties. americanelements.com

Catalysis: Exploring its potential as a catalyst or catalyst component in organic reactions, a common application area for organometallic compounds. americanelements.com

While extensive, dedicated studies on this compound are not abundant in publicly available literature, its classification and properties firmly place its academic relevance within the broader search for new reagents and precursors to advance chemical synthesis and materials science. americanelements.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2.Li/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLCIQQRJXWBIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC(CC1)CCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7069601 | |

| Record name | Cyclohexanebutanoic acid, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62638-00-0 | |

| Record name | Cyclohexanebutanoic acid, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 4-cyclohexylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Chemical Reactivity and Mechanistic Investigations

Role as a Nucleophile and Base in Organic Transformations

The distinction between nucleophilicity and basicity is crucial for understanding the reactivity of the cyclohexanebutanoate anion.

Basicity is a thermodynamic concept that measures a species' ability to accept a proton (H⁺). quora.commasterorganicchemistry.com It is quantified by the equilibrium constant of an acid-base reaction. masterorganicchemistry.com

Nucleophilicity is a kinetic concept, referring to the rate at which a species donates an electron pair to an electrophilic center, typically a carbon atom. masterorganicchemistry.comreddit.com

All nucleophiles are Lewis bases, as they donate electron pairs, but the terms are not interchangeable. masterorganicchemistry.com The cyclohexanebutanoate anion, derived from the weak carboxylic acid, is a moderate base. It can deprotonate substrates with sufficiently acidic protons. As a nucleophile, it can attack electrophilic centers, although it is generally considered a weak to moderate nucleophile due to the delocalization of the negative charge across the two oxygen atoms of the carboxylate group. Its reactivity is significantly influenced by factors such as the solvent, the nature of the electrophile, and the counter-ion (lithium). masterorganicchemistry.com

Carboxylate-Mediated Amidation Reactions

A significant application of lithium carboxylates, including Cyclohexanebutanoic acid, lithium salt, is in the direct synthesis of amides. This method is particularly useful when the corresponding carboxylic acid is unstable or difficult to handle. organic-chemistry.org The direct coupling of the lithium carboxylate salt with an amine provides a highly efficient route to amide bond formation. organic-chemistry.org

The formation of an amide from a lithium carboxylate salt typically requires a coupling agent to activate the carboxylate group, making it more susceptible to nucleophilic attack by an amine. A widely used and effective coupling agent for this transformation is O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU). organic-chemistry.org

The proposed mechanism proceeds as follows:

Activation: The carboxylate anion attacks the electrophilic carbon of the HBTU reagent. wikipedia.org

Intermediate Formation: This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a stable HOBt (Hydroxybenzotriazole) active ester, with tetramethylurea as a byproduct. wikipedia.orgcreative-peptides.com

Aminolysis: The amine, acting as the nucleophile, attacks the carbonyl carbon of the activated HOBt ester. wikipedia.org

Amide Formation: This nucleophilic acyl substitution results in the formation of the desired amide bond and the release of HOBt. creative-peptides.com

This pathway is highly efficient, often leading to high yields of the amide product in a short time frame. organic-chemistry.org

The choice of coupling agent and the reaction conditions are critical for the success of carboxylate-mediated amidation.

Coupling Agents: HBTU is a highly effective uronium-based coupling agent that facilitates rapid and efficient amide bond formation with minimal racemization for chiral substrates. organic-chemistry.orgcreative-peptides.com

Base: A non-nucleophilic base, such as Hünig's base (N,N-Diisopropylethylamine), is often added to the reaction mixture. Its role is to neutralize any ammonium (B1175870) salts present and to facilitate the deprotonation of the amine if it is used as an ammonium salt. organic-chemistry.org

Reaction Environment: The reaction's efficiency can be optimized by controlling the order of addition of reagents. Pre-activating the carboxylate salt with the coupling agent before introducing the amine can suppress the formation of unwanted side products, such as ureas that can arise from the reaction of the coupling agent with the amine. organic-chemistry.org This protocol has proven versatile for a wide range of substrates, including sensitive compounds. organic-chemistry.org

Table 1: Representative Conditions for Carboxylate-Mediated Amidation This interactive table summarizes typical conditions for the direct amidation of alkali metal carboxylates.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Carboxylate | Lithium Salt (e.g., this compound) | Stable and convenient precursor, especially if the corresponding acid is unstable. organic-chemistry.org |

| Amine | Free amine or ammonium hydrochloride salt | The protocol is effective for a wide variety of primary and secondary amines. organic-chemistry.org |

| Coupling Agent | HBTU | Provides efficient activation of the carboxylate and minimizes side reactions. organic-chemistry.orgcreative-peptides.com |

| Base | Hünig's Base (DIPEA) | Non-nucleophilic base to neutralize salts and facilitate the reaction. organic-chemistry.org |

| Solvent | Toluene or DMF | Common aprotic solvents suitable for the reaction conditions. nih.gov |

| Procedure | Pre-activation of carboxylate with HBTU before amine addition | Suppresses the formation of urea (B33335) byproducts. organic-chemistry.org |

| Reaction Time | 1-2 hours | The reaction is generally rapid and highly efficient. organic-chemistry.org |

Catalytic and Initiating Roles in Polymerization Chemistry

While alkyllithium compounds are famous initiators for anionic polymerization, lithium salts like this compound, can play crucial modifying and controlling roles in these processes. wikipedia.org Anionic polymerization is a chain-growth method initiated by a nucleophile, leading to the formation of an anionic propagating species. wikipedia.org A key feature of many anionic systems is their "living" nature, where chain termination and transfer reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. wikipedia.org

Living anionic polymerization involves three main stages: initiation, propagation, and potentially, termination. jove.com

Initiation: The process begins when a nucleophilic initiator, such as butyllithium, adds to a monomer (e.g., styrene), creating a new, larger carbanion. wikipedia.orgjove.com The rate of initiation must be much faster than the rate of propagation to ensure all polymer chains start growing at the same time, which is essential for achieving a narrow molecular weight distribution. wikipedia.org

Propagation: The newly formed carbanion then acts as a nucleophile, adding to another monomer molecule. This step repeats, extending the polymer chain. jove.com In a living polymerization, the anionic chain end remains active as long as the monomer is available and no terminating agents are present. jove.com

Termination: The "living" chains can be intentionally "killed" or terminated by adding a quenching agent, such as water or carbon dioxide, which protonates or reacts with the carbanionic end. wikipedia.org

The addition of simple lithium salts, such as this compound, can significantly influence the course of living anionic polymerizations, acting as chain control agents or ligands. acs.orgacs.org These salts can affect the aggregation state and reactivity of the propagating chain ends.

The anionic chain end and its lithium counter-ion can exist in various states, including tight ion pairs, solvent-separated ion pairs, and aggregates. The addition of lithium salts can shift these equilibria. For example, in the polymerization of methyl methacrylate (B99206) (MMA), adding lithium salts can lead to the formation of complexes at the growing chain end. acs.org This complexation can stabilize the anionic species, prevent side reactions, and lead to better control over the polymerization, resulting in polymers with a narrower molecular weight distribution (low polydispersity index, PDI). acs.org

Furthermore, lithium salts can modify the physical properties of the resulting polymer matrix. Studies on poly(methyl methacrylate) (PMMA) have shown that the addition of various lithium salts can increase the glass transition temperature (Tg) of the polymer. mdpi.comnih.gov The anions of the salt can influence whether the salt disperses microscopically or forms larger aggregates, which in turn affects the polymer's mechanical and thermal properties. mdpi.comnih.gov This demonstrates that salts like this compound, can be used not only to control the polymerization reaction itself but also to tailor the final properties of the polymer material.

Table 2: Influence of Lithium Salt Additives on Polymer Properties This interactive table illustrates the general effects of adding lithium salts to polymer systems, based on studies of similar compounds.

| Property Affected | Observation | Mechanism/Reference |

|---|---|---|

| Molecular Weight Distribution (PDI) | PDI is often narrowed (approaches 1.0) | Salt addition can control the reactivity of anionic species, preventing side reactions and promoting uniform chain growth. acs.orgresearchgate.net |

| Polymerization Rate | Can be increased or decreased | Depends on the specific salt and solvent system; affects the equilibrium between dormant aggregates and active chain ends. rsc.org |

| Glass Transition Temperature (Tg) | Generally increases | Molecular interactions between the lithium cations and polar groups on the polymer chains (e.g., ester groups) restrict segmental motion. mdpi.comnih.gov |

| Melt Flow Behavior | Can be modified | Ionic associations can act as physical cross-links, altering the relaxation time spectra of the polymer chains. mdpi.com |

| Ionic Conductivity (in Polymer Electrolytes) | Influenced by anion structure and concentration | The size and nature of the anion affect ion mobility and the crystalline morphology of the polymer host. bohrium.comescholarship.org |

Kinetic Studies of Polymerization Processes with Lithium Carboxylate Initiators

Lithium carboxylates, such as this compound, are recognized as effective initiators or catalysts for specific types of polymerization, most notably the ring-opening polymerization (ROP) of cyclic esters. researchgate.net The initiation mechanism involves a nucleophilic attack by the carboxylate anion on the monomer, which opens the ring and creates a new propagating chain end.

In anionic polymerization, the kinetics are further complicated by the state of the propagating species. semanticscholar.org The active anionic chain end can exist in various forms, including free ions, contact ion pairs, solvent-separated ion pairs, and aggregates of these species. Each of these states exhibits a different propagation rate constant (kₚ).

Free ions are typically the most reactive species.

Solvent-separated ion pairs are also highly reactive.

Contact ion pairs are less reactive due to the close association between the anion and the Li⁺ counter-ion.

Aggregates are generally considered dormant or significantly less reactive. semanticscholar.org

Table 1: Factors Influencing Polymerization Kinetics with Lithium Carboxylate Initiators

| Factor | Influence on Kinetics | Scientific Rationale | Citation |

|---|---|---|---|

| Counter-ion (Li⁺) | Modulates reactivity of the propagating chain end. | Strong Coulombic interaction with the carboxylate anion can reduce nucleophilicity, slowing initiation and propagation. | researchgate.net |

| Solvent Polarity | Affects the equilibrium between ionic species. | Polar solvents (e.g., THF) solvate the Li⁺ cation, favoring the formation of more reactive free ions and solvent-separated ion pairs over less reactive contact ion pairs and aggregates. | semanticscholar.orgjlu.edu.cn |

| Initiator Concentration | Influences the number of propagating chains and the degree of aggregation. | Higher concentrations can lead to a higher degree of aggregation into dormant species, potentially leading to a non-linear relationship between concentration and rate. | semanticscholar.org |

| Monomer Structure | Determines susceptibility to nucleophilic attack. | Ring strain in cyclic esters (e.g., lactide) and electronic effects on vinyl monomers influence the propagation rate. | researchgate.net |

Lewis Acidity and Catalytic Activation

The lithium cation (Li⁺) in this compound imparts significant Lewis acidic character to the compound. This property allows it to function as a catalyst or co-catalyst in a variety of organic transformations by coordinating to Lewis basic sites on substrate molecules. nih.govnih.gov

A primary role of the lithium cation as a Lewis acid is the activation of carbonyl groups. acs.org The Li⁺ ion can coordinate to the lone pair of electrons on the carbonyl oxygen atom. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. acs.orgwikipedia.org This activation is a fundamental principle in many reactions involving organolithium reagents and lithium salts. acs.org In the context of reductions, cooperative catalysis between metal nanoparticles and Lewis-acidic sites on a support is crucial for the hydrogenation of carboxylic acid derivatives. nih.gov

The coordinating ability of the lithium cation is a powerful tool for directing the regioselectivity and stereoselectivity of organic reactions. By forming complexes with functional groups on a substrate, the lithium ion can sterically block one face of a molecule or lock it into a specific conformation, thereby guiding the approach of an incoming reagent to a particular site or in a particular orientation. rsc.org

For example, in the alkylation of allylic carboxylates, the stereochemical outcome can be influenced by the nature of the lithium-containing reagent. acs.org Furthermore, the use of chiral lithium amides can create a chiral environment around the reaction center, enabling direct and efficient asymmetric alkylation of β,γ-unsaturated carboxylic acids. nih.gov In these cases, a mixed aggregate between the lithium amide and the lithium enediolate of the substrate is proposed to act as a "traceless auxiliary," dictating the stereochemical outcome of the reaction. nih.gov The choice of solvent can also dramatically affect selectivity by influencing the solvation and structure of the lithium-containing intermediates. acs.org

Lithium salts are frequently employed as highly effective additives in cooperative catalytic systems, particularly in transition metal-catalyzed cross-coupling reactions. nih.gov While seemingly simple, the lithium cation can play a critical, non-innocent role. In multimetallic systems, such as the Ni/Pd-catalyzed cross-Ullman coupling of aryl chlorides with aryl triflates, lithium chloride (LiCl) was found to be essential for achieving high yields. nih.govalfa-chemistry.com

Mechanistic studies revealed that LiCl accelerates the crucial reduction of the Ni(II) precatalyst to the active Ni(0) species. nih.gov It also counteracts the autoinhibition of the reaction caused by the buildup of zinc(II) salt byproducts. nih.govalfa-chemistry.com It is presumed that the lithium cation from this compound could perform a similar function, acting as a Lewis acidic additive to modulate the activity and stability of a primary transition metal catalyst.

Radical-Radical Cross-Coupling Reactions Activated by Lithium Salts

Recent advancements in photoredox catalysis have identified lithium salts as effective activators for radical-radical cross-coupling reactions. researchgate.net In these processes, the lithium salt can facilitate the generation or reaction of ketyl radicals from carbonyl compounds under mild conditions. While many studies employ simple inorganic salts like lithium chloride, the underlying principle involves the interaction of the lithium cation with radical intermediates. nih.govresearchgate.net This activation can facilitate challenging cross-couplings, such as those between amines and carbonyls. researchgate.net The use of organolithium reagents in direct catalytic cross-coupling, long considered a challenge due to their high reactivity, has been made possible through the development of specialized palladium-phosphine catalysts that suppress unwanted side reactions. advancedsciencenews.comrug.nl

Studies on Degradation Mechanisms of Lithium Carboxylates

The degradation of lithium carboxylates is a subject of intense study, particularly within the field of lithium-ion batteries. These compounds are often key components of the solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface and is critical to battery function and longevity. researchgate.netsci-hub.se The stability and decomposition of the SEI, including its carboxylate components, are directly linked to battery performance, aging, and failure mechanisms. mdpi.com

The decomposition of lithium carboxylates can be initiated thermally or electrochemically. For example, lithium carbonate (Li₂CO₃), a simple inorganic carboxylate and a common SEI component, is known to decompose at elevated temperatures. researchgate.net This decomposition can be an electrochemical process, releasing CO₂ at potentials around 3.8 V, or a chemical process, often involving reactions with electrolyte impurities or degradation products like trace acids. nih.gov Quantum chemical calculations show that the presence of Li⁺ facilitates the thermal decomposition of electrolyte components, as the energy required for reactions decreases when molecules are bonded to a lithium ion. frontiersin.org

The degradation mechanism is often complex, involving multiple steps and side reactions with other battery components. For instance, the oxidative decomposition of lithium carbonate on a carbon substrate can produce not only CO₂ but also singlet oxygen, which then aggressively attacks the carbon and the electrolyte, leading to further degradation. nih.gov The specific anion of the lithium salt also plays a direct role in the degradation pathways, influencing which decomposition products are formed. acs.orgosti.gov

Table 2: Common Degradation Products from Lithium Salt / Electrolyte Systems in Batteries

| Precursor | Condition | Major Degradation Products | Context/Significance | Citation |

|---|---|---|---|---|

| Lithium Carbonate (Li₂CO₃) | Electrochemical Charging (>3.8 V) | CO₂, Singlet Oxygen (¹O₂) | Primary decomposition product in Li-air/CO₂ batteries; component of SEI. | nih.gov |

| (CH₂OCO₂Li)₂ | Thermal Decomposition (90-120 °C) | Ethylene (B1197577) (C₂H₄), CO₂ | Decomposition of a metastable SEI component. | researchgate.net |

| LiPF₆ (in presence of H₂O) | Electrochemical | LiF, PF₅, HF, Phosphate Compounds | Common salt degradation; HF produced is highly reactive and accelerates cathode metal dissolution. | frontiersin.orgacs.org |

Hydrolysis Pathways of Lithium Salts in Non-Aqueous Systems

There is no specific information available in the scientific literature regarding the hydrolysis pathways of this compound in non-aqueous systems. However, the hydrolysis of lithium salts, in general, is a significant consideration in non-aqueous environments, especially in applications like lithium-ion batteries where the presence of even trace amounts of water can be detrimental to performance and safety.

In a non-aqueous solvent, the hydrolysis of a lithium carboxylate like this compound would theoretically be initiated by the reaction of the carboxylate anion with water. This acid-base reaction would produce cyclohexanebutanoic acid and lithium hydroxide (B78521) (LiOH).

Table 1: Hypothetical Hydrolysis Reaction of this compound

| Reactants | Products |

| This compound + Water | Cyclohexanebutanoic acid + Lithium hydroxide |

This initial hydrolysis step can lead to further reactions. For instance, the formed lithium hydroxide is a strong base and can react with solvent molecules or other electrolyte components. The presence of the carboxylic acid could also contribute to further degradation pathways of the electrolyte. The rate and extent of this hydrolysis would be dependent on several factors including the water concentration, the nature of the non-aqueous solvent, and the temperature.

Contribution to Interfacial Layer Formation in Materials Systems

No direct research has been published detailing the specific contribution of this compound to the formation of interfacial layers in any materials system. In the context of lithium-ion batteries, the solid electrolyte interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles. The composition and properties of the SEI are highly dependent on the electrolyte formulation, including the solvent, the lithium salt, and any additives present.

As an additive, a lithium carboxylate such as this compound could potentially participate in the formation of the SEI. It is hypothesized that the carboxylate anion could be electrochemically reduced at the anode surface. This reduction could lead to the formation of various organic and inorganic lithium compounds that become incorporated into the SEI.

For other lithium carboxylates, such as lithium acetate (B1210297), it has been suggested that their decomposition products can contribute to the formation of a more stable and protective SEI, sometimes by promoting the formation of lithium carbonate (Li₂CO₃), a known beneficial component of the SEI. researchgate.net

Table 2: Potential Decomposition Products of this compound in an SEI

| Component | Potential Decomposition Products (Hypothetical) |

| This compound | Lithium carbonate (Li₂CO₃), Lithium oxide (Li₂O), various organic lithium species with cyclohexane (B81311) moieties |

The long aliphatic chain of the cyclohexanebutanoate anion might also influence the physical properties of the resulting SEI, potentially making it more flexible or altering its ionic conductivity. However, without experimental data, these remain conjectures based on the behavior of other, dissimilar additives. The specific electrochemical reduction potentials and reaction pathways for this compound are unknown.

Applications in Advanced Materials Science

Specialty Polymer Development and Modification

Use as Initiators or Monomers in Controlled Polymerization

Impact on Polymerization Kinetics and Thermodynamics

There is no available data detailing the impact of Cyclohexanebutanoic acid, lithium salt on the kinetics or thermodynamics of polymerization reactions.

Design of Polymers with Specific End-Group Functionalities

The literature search did not yield any information on the use of this compound to introduce specific end-group functionalities onto polymer chains.

Additives in Material Formulations

Influence on Crystallinity and Phase Behavior of Polymer Blends

No studies were found that investigate the influence of this compound on the crystallinity or phase behavior of polymer blends.

Enhancement of Ionic Transport Phenomena in Polymer Electrolytes

There is no documented evidence of this compound being used to enhance ionic transport in polymer electrolytes for applications such as lithium-ion batteries.

The absence of specific research on this compound within the requested contexts of advanced materials science prevents a detailed discussion of its applications. The scientific community has extensively studied other lithium salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium hexafluorophosphate (B91526) (LiPF6), for the applications mentioned in the outline. However, to maintain strict adherence to the subject compound, no data for these analogous materials can be presented. Further research and publication would be required to elucidate any potential roles of this compound in these advanced applications.

General principles of related substance classes, such as organolithium compounds and carboxylates, suggest potential theoretical applications. However, without direct scientific studies on this compound, any detailed discussion would be speculative and not adhere to the required scientifically accurate and informative standard.

Therefore, this article cannot be generated as per the specified detailed outline due to the absence of dedicated research findings for "this compound" in the requested contexts.

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy for Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for probing the molecular vibrations of Cyclohexanebutanoic acid, lithium salt. These vibrations are sensitive to the local chemical environment, making them excellent tools for studying intermolecular forces such as hydrogen bonding and ion-dipole interactions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, the IR spectrum would provide definitive information on its functional groups and the nature of the ionic bond between the lithium cation and the carboxylate anion.

The most significant peak would be the carbonyl (C=O) stretching vibration of the carboxylate group. pressbooks.pub In a free carboxylic acid, this stretch typically appears around 1700-1725 cm⁻¹. Upon deprotonation and formation of the lithium salt, this band shifts to a lower frequency, typically in the range of 1550-1650 cm⁻¹, due to the resonance stabilization of the carboxylate anion. The precise position of this peak is highly sensitive to the coordination environment of the lithium ion. acs.orgresearchgate.net

Further analysis of the C-O stretching and O-C=O bending modes would confirm the carboxylate structure. The broad O-H stretching band, characteristic of the carboxylic acid dimer centered around 3000 cm⁻¹, would be absent, confirming the formation of the salt. pressbooks.pub The presence of any residual water of hydration would be indicated by broad absorptions in the 3200-3500 cm⁻¹ region. Shifts in the vibrational frequencies of the cyclohexane (B81311) ring and the butanoic acid chain C-H bonds compared to the parent acid could also provide information on conformational changes upon salt formation. Studies on similar lithium carboxylates show that strong interactions between the Li⁺ ion and the carbonyl oxygen lead to observable shifts in vibrational frequencies. researchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1650 | Confirms salt formation; position sensitive to Li⁺ coordination. |

| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1450 | Complements the asymmetric stretch for carboxylate identification. |

| Aliphatic C-H | Stretch | 2850 - 2960 | Characteristic of the cyclohexane and butanoate alkyl portions. |

| C-C | Stretch | 1000 - 1250 | Part of the molecular fingerprint region. |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly effective for studying the less polar, more symmetric vibrations within a molecule and is highly sensitive to the solvation and aggregation states of ions in solution. xmu.edu.cnnih.gov

For this compound, Raman spectroscopy would be used to study the solvation shell of the lithium ion and the degree of ion pairing or aggregation in various solvents. The vibrational modes of the carboxylate group, particularly the symmetric stretching mode, are sensitive to the ionic environment. xmu.edu.cn Changes in the peak position, width, and intensity of this band with varying concentrations or in different solvents would indicate the equilibrium between solvent-separated ion pairs, contact ion pairs, and larger aggregates.

In aqueous solutions, Raman spectroscopy of the O-H stretching bands of water (around 3000-3600 cm⁻¹) can reveal how the dissolved salt disrupts the hydrogen-bonding network of water molecules. xmu.edu.cn This provides insight into the hydration structure around both the lithium cation and the cyclohexanebutanoate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is an unparalleled tool for providing detailed atomic-level information about the structure, dynamics, and chemical environment of nuclei within a molecule. For this compound, a combination of ¹H, ¹³C, and ⁷Li NMR would be essential for full characterization.

Lithium-7 (⁷Li) is a quadrupolar nucleus with a high natural abundance, making ⁷Li NMR a direct and sensitive probe of the lithium cation's local environment. rsc.org The chemical shift, signal linewidth, and relaxation rates of the ⁷Li nucleus are highly dependent on its immediate coordination sphere and dynamics. diva-portal.orgnih.gov

In a solution of this compound, the ⁷Li chemical shift would indicate the nature of the solvation. A single, sharp resonance would suggest a highly symmetric environment with rapid exchange between solvated and ion-paired states. The appearance of multiple peaks or significant line broadening would point to the presence of distinct lithium environments (e.g., in different types of ion aggregates) or slower exchange dynamics. diva-portal.orguri.edu By performing ⁷Li NMR experiments in different solvents and at various concentrations, one could map the solvation and aggregation behavior of the lithium ion. rsc.org

Table 2: Hypothetical ⁷Li NMR Data Interpretation

| Observation | Potential Interpretation |

|---|---|

| Single, sharp resonance | Rapidly exchanging, symmetric Li⁺ environment. |

| Downfield chemical shift | Increased shielding, potentially due to coordination with electron-donating solvent molecules. nih.gov |

| Significant line broadening | Slower molecular tumbling (e.g., in viscous solution or aggregates) or asymmetric electronic environment. nih.gov |

| Multiple resonances | Presence of distinct, slowly exchanging Li⁺ species (e.g., contact ion pairs and solvent-separated ion pairs). |

In addition to ⁷Li NMR, other nuclei provide complementary information.

¹H and ¹³C NMR: These spectra would confirm the organic structure of the cyclohexanebutanoate anion. The chemical shifts of the protons and carbons near the carboxylate group would be most affected by the presence of the lithium cation compared to the parent carboxylic acid. These shifts provide evidence of the ligand-metal interaction. nih.govacs.org

¹⁷O NMR: Although challenging due to low natural abundance and broad signals, ¹⁷O NMR of an enriched sample could directly probe the oxygen atoms of the carboxylate group. The interaction with the Li⁺ ion would cause a significant change in the ¹⁷O chemical shift, providing direct evidence of the coordination bond. xmu.edu.cnnih.gov

These multinuclear NMR techniques, when used together, can monitor reaction progress, confirm structural integrity, and provide a comprehensive picture of the interactions between the lithium cation and the organic anion. nih.gov

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed.

In positive-ion mode ESI-MS, one might observe ions corresponding to aggregates, such as [2M - Li]⁺ or [M + Na]⁺ (where M is the intact salt and Na is a common trace contaminant), which can provide information about the tendency of the salt to form clusters. In negative-ion mode, the primary ion observed would be the deprotonated parent acid, the cyclohexanebutanoate anion [M - Li]⁻, at an m/z corresponding to its molecular weight. High-resolution mass spectrometry would allow for the precise determination of its elemental formula, confirming the structure. In some cases, real-time mass spectrometry can be used to study the formation of interfaces in electrochemical systems, which could be relevant if this compound were used in battery applications. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lithium |

| Cyclohexanebutanoate |

The detailed characterization of this compound, necessitates a suite of advanced analytical techniques to probe its chemical composition, surface environment, and bulk material properties. These methods are crucial for understanding its potential behavior in applications such as electrolytes or as a component in solid-state batteries.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net For this compound, XPS analysis would provide quantitative chemical information about the near-surface region (typically the top 1-10 nm).

The analysis would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of electrons that are ejected from the material. The binding energy of these electrons is characteristic of each element. Furthermore, shifts in these binding energies provide detailed information about the element's oxidation state and local chemical environment. acs.org

For this compound (C₁₀H₁₇LiO₂), XPS would be expected to detect the core level signals for Carbon (C1s), Oxygen (O1s), and Lithium (Li1s).

C1s Spectrum: The high-resolution C1s spectrum would be deconvoluted into multiple peaks. The main peak at approximately 284.8-285.0 eV would correspond to the C-C and C-H bonds of the cyclohexane and alkyl chain. A second peak at a higher binding energy, around 288.5-289.0 eV, would be characteristic of the carboxylate carbon (O-C=O). nih.gov

O1s Spectrum: The O1s spectrum would show a primary peak around 531-532 eV, which is typical for the oxygen atoms in a carboxylate group bonded to a lithium ion. nih.govaminer.cn

Li1s Spectrum: The Li1s peak would be expected in the range of 54-56 eV, confirming the presence of lithium and its ionic state. researchgate.net

A combined analysis of these core peaks and the valence spectra can be used to definitively identify lithium carboxylates on a surface. researchgate.netnih.govaminer.cn

Hypothetical XPS Data for this compound

This table outlines the expected binding energies for the core level spectra based on data from analogous lithium carboxylate and carbonate compounds.

| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| C1s (1) | ~285.0 eV | C-C, C-H (cyclohexane ring, butanoyl chain) |

| C1s (2) | ~288.7 eV | O=C-O (carboxylate group) |

| O1s | ~531.5 eV | O=C-O -Li (carboxylate oxygen) |

| Li1s | ~55.0 eV | Li ⁺ (lithium ion) |

Techniques for Characterizing Solid-Electrolyte Interphases (if relevant to materials)

In the context of lithium-ion batteries, carboxylates can be involved in the formation of the Solid-Electrolyte Interphase (SEI), a critical passivation layer that forms on the anode surface during the initial charging cycles. rsc.orgresearchgate.net The composition and stability of the SEI dictate battery performance, cycle life, and safety. If this compound, were used as an electrolyte additive or formed as a degradation product, understanding its contribution to the SEI would be paramount.

The chemical species within the SEI are complex and require a combination of surface-sensitive techniques for full characterization. nih.gov

X-ray Photoelectron Spectroscopy (XPS): As detailed above, XPS is crucial for identifying the chemical components of the SEI. researchgate.net The presence of lithium carboxylates like RCOOLi within the SEI has been identified using XPS in studies of related electrolyte systems. researchgate.net It can distinguish between organic and inorganic components of the layer. researchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy would be used to identify the functional groups present in the SEI. The characteristic carbonyl (C=O) stretch of the carboxylate group would be a key indicator of the compound's incorporation into the interphase.

Electrochemical Atomic Force Microscopy (EC-AFM): This in-situ technique can provide real-time topographical images of the SEI as it forms, yielding quantitative data on its thickness, structure, and morphology. nih.gov

The long alkyl chain and bulky cyclohexane group of this specific lithium salt could impart flexibility and influence the mechanical properties of the SEI, potentially making it more stable against the volume changes of the anode during cycling. researchgate.net

Thermal Analysis and Diffraction Techniques for Material Properties

Understanding the thermal stability, phase behavior, and crystalline nature of this compound, is essential for predicting its behavior under various operating conditions and for quality control.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymer Crystallization

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.com It is used to determine key thermal events such as melting, crystallization, and decomposition. researchgate.nettainstruments.com

For this compound, a DSC experiment would involve heating a small, encapsulated sample at a constant rate. The resulting thermogram would reveal:

Melting Point (Tₘ): An endothermic peak indicating the temperature at which the solid salt melts into a liquid. The enthalpy of fusion can also be calculated from this peak.

Phase Transitions: Other solid-solid phase transitions might be observed as smaller endothermic or exothermic events prior to melting.

Decomposition Temperature (Tₔ): At higher temperatures, a sharp exothermic peak would signify the onset of thermal decomposition, a critical parameter for assessing the material's thermal stability. semanticscholar.org The heat released during this decomposition is a key safety indicator, especially for battery materials. researchgate.net

Modulated DSC (MDSC) could also be employed to separate overlapping thermal events, such as a cold crystallization from a melting transition, providing deeper insight into the material's phase transition mechanisms. tainstruments.com

Hypothetical DSC Thermal Events for this compound

This table presents potential thermal events that could be observed for the compound during a DSC scan.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Melting | 215 °C | 220 °C | -150 J/g | Endothermic event; transition from solid to liquid state. |

| Decomposition | 350 °C | 365 °C | +800 J/g | Exothermic event; indicates the onset of thermal instability and breakdown. |

X-ray Diffraction (XRD) for Crystalline Structure and Phase Composition

X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the structure of crystalline materials. rsc.org When a sample is exposed to an X-ray beam, the atoms in the crystal lattice diffract the X-rays in a pattern that is unique to the material's crystal structure.

An XRD analysis of a powdered sample of this compound, would provide fundamental information:

Crystallinity: The resulting diffractogram would immediately show whether the material is crystalline (sharp peaks) or amorphous (a broad halo).

Crystal Structure: If crystalline, the positions and intensities of the diffraction peaks can be used to determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (lattice parameters). canada.caresearchgate.net

Phase Purity: XRD can identify the presence of any crystalline impurities or different polymorphic phases of the compound.

For applications in materials science, the crystal structure is intrinsically linked to physical properties such as density, hardness, and ionic conductivity. In-situ XRD, where the diffraction pattern is measured as a function of temperature, could be used to study phase changes that were identified by DSC. canada.ca

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and bonding.

Electronic Structure Calculations of Cyclohexanebutanoic Acid, Lithium Salt

The electronic structure of this compound is characterized by an ionic bond between the lithium cation (Li⁺) and the carboxylate anion (R-COO⁻). The negative charge on the carboxylate group is delocalized across the two oxygen atoms. Density Functional Theory (DFT) is a common method to investigate such systems. rsc.org Calculations would typically be performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger) to obtain optimized geometries and electron distributions.

A key aspect of the electronic structure is the charge distribution. Natural Bond Orbital (NBO) analysis is a technique used to calculate the partial atomic charges on each atom. In this compound, it is expected that the lithium atom would have a charge close to +1, while the oxygen atoms of the carboxylate group would each carry a significant partial negative charge. The carbon atom of the carboxylate group would have a partial positive charge, and the remaining atoms of the cyclohexane (B81311) and butanoic acid chain would have smaller partial charges.

Illustrative Calculated Atomic Charges for this compound (Note: This data is illustrative and based on typical values for similar lithium carboxylates, as specific published data for the target compound is unavailable.)

| Atom | Calculated Partial Charge (e) |

|---|---|

| Lithium (Li) | +0.95 |

| Oxygen 1 (C=O) | -0.78 |

| Oxygen 2 (C-O⁻) | -0.82 |

| Carbonyl Carbon (C=O) | +0.75 |

Investigation of Conformations and Isomerism

The flexibility of both the cyclohexane ring and the butanoic acid chain in this compound gives rise to multiple possible conformations. The cyclohexane ring is known to exist predominantly in a chair conformation to minimize angle and torsional strain. nih.govscirp.org The butanoic acid side chain can adopt various rotational isomers (rotamers) around its single bonds.

For the cyclohexanebutanoic acid moiety, the substituent (the butanoic acid group) can be in either an axial or an equatorial position on the cyclohexane ring. The equatorial position is generally more stable for bulky substituents to avoid steric hindrance with the axial hydrogens on the same side of the ring. dntb.gov.ua

The conformational preferences of the flexible butanoate chain would be influenced by intramolecular interactions and, in the presence of a solvent, by interactions with solvent molecules. Studies on similar flexible lithium salts, such as N,N-dimethylsuccinamic acid lithium salt, have shown that the conformational equilibria are sensitive to the solvent environment. uj.ac.za Computational methods can be used to calculate the relative energies of these different conformations to determine the most stable structures.

Illustrative Relative Conformational Energies (Note: This data is illustrative and based on general principles of conformational analysis, as specific published data for the target compound is unavailable.)

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Equatorial-Anti (most stable) | 0.00 |

| Equatorial-Gauche | +0.5 - +1.5 |

| Axial-Anti | +1.8 - +2.5 |

| Axial-Gauche | +2.3 - +4.0 |

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energy changes that occur as reactants are converted into products.

Transition State Analysis of Carboxylate Reactions

For reactions involving the carboxylate group of this compound (e.g., esterification or nucleophilic substitution), DFT can be used to map out the reaction pathway. A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate.

The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction. By calculating the structures and energies of the reactants, transition state, and products, one can gain a quantitative understanding of the reaction kinetics. For instance, in a hypothetical reaction with a nucleophile, the lithium ion would likely coordinate with the incoming nucleophile and the carboxylate oxygen atoms, influencing the geometry and energy of the transition state.

Illustrative Data for a Hypothetical Nucleophilic Addition to a Carboxylate (Note: This data is illustrative and based on general principles of reaction mechanism analysis, as specific published data for the target compound is unavailable.)

| Reaction Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | 15 - 25 |

| Reaction Energy (ΔErxn) | -5 - +5 |

Energetic Landscapes of Lithium-Mediated Processes

The interaction of the lithium ion with the carboxylate group and potentially other parts of the molecule or with solvent molecules creates a complex energetic landscape. This landscape can be explored using computational methods to find various local minima (stable or metastable structures) and the transition states that connect them. Understanding this landscape is crucial for predicting how the molecule will behave in different chemical environments, for example, in the context of its use in battery electrolytes where interactions with other electrolyte components are critical.

Molecular Dynamics Simulations for Solvation and Aggregation Behavior

While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in a solution. MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, MD simulations can provide insights into how the salt is solvated by solvent molecules. The simulations can reveal the structure of the solvation shell around the lithium ion and the carboxylate group, including the number and orientation of the solvent molecules.

Furthermore, in solutions with higher concentrations, lithium salts are known to form aggregates, such as ion pairs, triplets, and larger clusters. MD simulations can be used to study the extent and nature of this aggregation. The radial distribution function (RDF) is a common tool used to analyze MD simulation data, which gives the probability of finding an atom at a certain distance from another atom. For example, the Li-O RDF would show peaks corresponding to the distances of the oxygen atoms in the solvation shell around the lithium ion.

Illustrative Radial Distribution Function (g(r)) Data for Li-O in an Aqueous Solution (Note: This data is illustrative and based on typical results from MD simulations of lithium carboxylates in water, as specific published data for the target compound is unavailable.)

| Feature | Distance (Å) | Coordination Number |

|---|---|---|

| First Solvation Shell Peak | 1.9 - 2.2 | 4 - 6 |

| Second Solvation Shell Peak | 4.0 - 4.5 | 10 - 12 |

Modeling of Ion Pair and Aggregate Formation in Solvents

The behavior of lithium salts in solution is fundamentally governed by the interplay between the ions and the solvent molecules, leading to the formation of various species, including solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), and larger aggregates. arxiv.org Molecular dynamics (MD) and quantum chemical (QC) calculations are powerful tools to investigate these phenomena. rsc.orgresearchgate.net MD simulations can track the trajectories of ions and solvent molecules over time to reveal structural and dynamic properties, while QC methods like DFT can accurately calculate the binding energies and electronic structures of specific ion-pair and aggregate configurations. arxiv.orgresearchgate.netacs.org

For this compound, the large, non-polar cyclohexyl group is expected to introduce significant steric hindrance. This bulkiness would influence the equilibrium between CIPs and SSIPs. In solvents of low polarity, the strong electrostatic attraction between the lithium cation (Li⁺) and the carboxylate anion would favor CIP formation. However, the steric demands of the cyclohexyl group may hinder the formation of the highly ordered, compact aggregate structures (like tetramers or hexamers) commonly observed for smaller organolithium compounds.

The choice of solvent is critical. nih.gov Polar aprotic solvents like ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC) can effectively solvate the Li⁺ cation, stabilizing SSIPs where one or more solvent molecules are inserted between the cation and the anion. nih.govresearchgate.net The solvation of Li⁺ in carbonate solvents typically involves coordination with the carbonyl oxygen atoms. researchgate.net In contrast, non-polar solvents would be less effective at solvating the Li⁺ ion, promoting stronger ion pairing and aggregation.

DFT calculations can quantify the stability of these different species. For instance, the ion-pair binding energy (IPBE) provides a measure of the strength of the cation-anion interaction. researchgate.net While direct data for this compound is not available, calculations on analogous lithium carboxylate systems demonstrate these principles. researchgate.net

Table 1: Exemplary DFT-Calculated Ion-Pair Binding Energies for a Model Lithium Carboxylate in Different Solvents This table presents illustrative data for a model system (Lithium Acetate) to demonstrate computational principles, as specific data for this compound is not available in the literature.

| Solvent | Dielectric Constant (ε) | Calculated Interaction Energy (kcal/mol) | Predominant Species |

| Hexane (B92381) | 1.9 | -145 | Aggregates, CIPs |

| Tetrahydrofuran (B95107) (THF) | 7.5 | -110 | CIPs, SSIPs |

| Dimethyl Carbonate (DMC) | 3.1 | -125 | CIPs, some SSIPs |

| Ethylene Carbonate (EC) | 90 | -95 | SSIPs |

Note: Interaction energies are conceptual and ordered to show expected trends. Lower (more negative) energies indicate stronger binding.

Simulation of Interfacial Phenomena in Advanced Material Systems

The interaction of lithium salts with electrode surfaces is critical in electrochemical devices like lithium-ion batteries. A key interfacial phenomenon is the formation of a Solid Electrolyte Interphase (SEI) on the anode surface, which results from the decomposition of electrolyte components. acs.org The composition and morphology of the SEI are crucial for battery performance, stability, and lifespan. researchgate.netacs.org

Atomistic simulation techniques, including MD and kinetic Monte Carlo (KMC) simulations, are employed to study the dynamic process of SEI formation. acs.orgresearchgate.net These simulations can model the reduction of solvent and salt anions at the electrode surface and the subsequent formation and growth of the SEI layer. acs.orgresearchgate.net Studies have shown that the SEI is often a complex mosaic of inorganic (e.g., Li₂CO₃, LiF, Li₂O) and organic components (e.g., lithium alkyl carbonates). acs.orgresearchgate.net

In a system containing this compound, the cyclohexanebutanoate anion could play a significant role in the SEI. Upon reduction at the anode, this anion would decompose. Its decomposition products, including fragments retaining the bulky and hydrophobic cyclohexyl moiety, could be incorporated into the organic part of the SEI layer. The presence of such bulky groups could influence the SEI's physical properties, such as its porosity, mechanical flexibility, and ionic conductivity. Simulations can provide molecular-level insight into how these organic components arrange at the interface and affect Li⁺ transport through the layer. acs.org

High-Throughput Computational Screening for Novel Lithium Salt Derivatives

High-throughput computational screening (HTCS) has emerged as a powerful strategy for accelerating the discovery of new materials, including novel lithium salts for electrolytes. rsc.orgrsc.org This approach involves the automated, large-scale evaluation of candidate molecules using computational chemistry methods, primarily DFT. nih.govnih.gov By calculating key performance-related properties, vast chemical spaces can be explored efficiently to identify promising candidates for experimental synthesis and testing. rsc.orgmdpi.com

For lithium salts, the screening process typically evaluates several critical parameters:

Electrochemical Stability Window: The voltage range over which the salt remains stable without being oxidized or reduced. This is often estimated by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net

Dissociation Energy: The energy required to separate the salt into its constituent cation and anion. A lower dissociation energy is generally desirable for achieving high ionic conductivity. mdpi.com

Solubility and Solvation: The interaction energy between the salt and solvent molecules, which indicates its likelihood to dissolve and the nature of the Li⁺ solvation shell. rsc.org

Ionic Mobility: While more complex to calculate, diffusion barriers for ions can be estimated to predict conductivity. mdpi.com

While this compound itself may not be an ideal electrolyte salt due to the low mobility of its large anion, the HTCS methodology could be applied to screen its derivatives for improved properties. For example, one could computationally explore the effects of adding polar functional groups to the cyclohexane ring to enhance solubility or modifying the length of the alkyl chain to tune the electrochemical stability.

Table 2: Conceptual Workflow for High-Throughput Computational Screening of Lithium Salt Derivatives

| Step | Method | Properties Calculated/Screened | Purpose |

| 1. Candidate Generation | Combinatorial algorithms | Virtual library of derivatives | Create a large, diverse set of candidate molecules based on the core structure. |

| 2. Initial Filtering | DFT (lower-level theory) | HOMO/LUMO energies, Dipole moment | Quickly eliminate electrochemically unstable or poorly soluble candidates. |

| 3. Refined Calculation | DFT (higher-level theory) | Dissociation energy, Anion-solvent binding energy | Accurately assess ion-pair strength and solvation characteristics for promising candidates. rsc.orgmdpi.com |

| 4. Dynamics Simulation | Molecular Dynamics (MD) | Diffusion coefficient, Ionic conductivity | Predict transport properties for the top candidates in a simulated electrolyte environment. acs.org |

| 5. Final Selection | Data analysis | Ranking based on all metrics | Identify the most promising derivatives for experimental validation. |

Theoretical Insights into Lewis Acidity and Catalytic Performance

The catalytic activity of many lithium compounds is derived from the Lewis acidity of the Li⁺ ion, which allows it to coordinate to and activate substrate molecules. researchgate.net The strength of this Lewis acidity is significantly modulated by the counter-anion. researchgate.net Weakly coordinating anions result in a more "naked" and highly Lewis-acidic cation, whereas strongly coordinating anions reduce its effective Lewis acidity.

Computational chemistry provides powerful tools to quantify Lewis acidity. Methods include:

Calculating interaction energies: The binding energy of the Li⁺ cation with a probe Lewis base (e.g., ammonia, water, or a carbonyl group) can be calculated using DFT. A stronger interaction indicates higher Lewis acidity.

Analysis of electronic properties: The electrostatic potential on the Li⁺ ion can be mapped to visualize electron-deficient regions. rsc.org

Fluoride Ion Affinity (FIA): A common theoretical benchmark for quantifying Lewis acidity. researchgate.net

The cyclohexanebutanoate anion is a carboxylate, which is a coordinating anion. The lone pairs on the oxygen atoms will form a relatively strong ion pair with the Li⁺ cation. This coordination will moderate the Lewis acidity of the lithium center compared to salts with large, non-coordinating anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB⁻). researchgate.net

Therefore, this compound is expected to function as a mild Lewis acid catalyst. The bulky cyclohexyl group could also impart steric influence, potentially leading to selectivity in catalytic transformations. Theoretical calculations can model the transition states of potential catalytic reactions to predict reaction barriers and understand the precise role of both the Lewis acidic Li⁺ center and the sterically demanding anionic backbone. jyu.fi

Table 3: Conceptual Comparison of Calculated Lewis Acidity Metrics for Li⁺ with Different Anions This table presents conceptual data to illustrate the principle of anion effects on Lewis acidity.

| Lithium Salt | Anion Type | Anion-Li⁺ Interaction | Calculated Interaction Energy with H₂O (kcal/mol) | Relative Lewis Acidity |

| LiCl | Simple Halide | Strong, Hard-Hard | -25.8 | Moderate |

| Lithium Cyclohexanebutanoate | Carboxylate | Strong, Coordinating | -27.5 | Moderate |

| Li[B(C₆F₅)₄] | Weakly Coordinating | Weak, Dispersed Charge | -35.2 | High |

Note: Interaction energies are illustrative. A more negative value indicates stronger binding of the water probe molecule, and thus higher effective Lewis acidity of the Li⁺ cation.

Derivatives, Analogues, and Comparative Studies

Synthesis and Reactivity of Other Metal Cyclohexanebutanoates (e.g., Cd, Co, Ag, K)

The synthesis of metal carboxylates, including cyclohexanebutanoates, generally follows straightforward metathesis or acid-base reaction principles. A common method involves reacting the carboxylic acid (cyclohexanebutanoic acid) with a corresponding metal hydroxide (B78521), oxide, or a salt of a weak acid (like a carbonate or acetate).

While specific research detailing the synthesis and reactivity of cadmium (Cd), cobalt (Co), and potassium (K) salts of cyclohexanebutanoic acid is not extensively documented in publicly available literature, the silver salt, Silver (I) 4-cyclohexylbutanoate, provides a basis for understanding.

Silver (I) 4-cyclohexylbutanoate

This compound, also known as silver cyclohexanebutyrate, is the silver salt of cyclohexanebutanoic acid. nih.govscbt.com It is classified as a biochemical for proteomics research. scbt.com Its synthesis would typically involve the reaction of cyclohexanebutanoic acid with a silver salt, such as silver nitrate (B79036) or silver oxide. Silver carboxylates are known for their relative stability in pure air and water, although they can tarnish when exposed to sulfur-containing compounds or ozone. americanelements.com The properties of silver nanoparticles, which can be stabilized by capping agents like citrate, demonstrate the unique catalytic and optical characteristics of silver compounds that differ significantly from alkali metals. nanocomposix.com

Interactive Table: Properties of Silver 4-cyclohexylbutyrate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₇AgO₂ | nih.govscbt.com |

| Molecular Weight | 277.11 g/mol | nih.govscbt.com |

| CAS Number | 62638-04-4 | nih.gov |

| IUPAC Name | silver;4-cyclohexylbutanoate | nih.gov |

For other metals like cadmium and cobalt, their carboxylates would likely be synthesized via similar aqueous precipitation reactions. The reactivity of these transition metal salts would be dominated by the properties of the metal ion, including their potential for forming coordination complexes and their activity in redox reactions, a stark contrast to the more ionically-bonded alkali metal salts.

Comparison of Lithium with Other Alkali Metals in Catalysis and Polymerization

The small ionic radius and high charge density of lithium impart unique characteristics that distinguish it from other alkali metals (Na, K, Rb, Cs) in catalytic applications, particularly in polymerization. differencebetween.comvedantu.com

Anionic Polymerization of Dienes

One of the most significant differences is observed in the polymerization of dienes like butadiene and isoprene (B109036). acs.org

Lithium Catalysts: Lithium metal or organolithium initiators direct the polymerization of butadiene and isoprene primarily to form 1,4-addition products. acs.orgdatapdf.com In the case of isoprene, lithium catalysis yields polyisoprene with a high percentage of cis-1,4 structures, which is essentially synthetic rubber. acs.orgdatapdf.com

Other Alkali Metal Catalysts (Na, K): In contrast, other alkali metals like sodium and potassium predominantly direct the polymerization to 1,2-addition for butadiene and 3,4-addition for isoprene. acs.orgdatapdf.com

These microstructural differences, summarized in the table below, lead to vastly different physical properties in the resulting polymers. The high cis-1,4 content of lithium-catalyzed polybutadiene, for instance, results in superior cold temperature performance compared to emulsion-polymerized polybutadiene. datapdf.com

Interactive Table: Alkali Metal Influence on Diene Polymerization

| Catalyst Metal | Butadiene Polymerization | Isoprene Polymerization | Key Polymer Structure |

|---|---|---|---|

| Lithium (Li) | Predominantly 1,4-addition | Predominantly cis-1,4-addition | Linear, high cis-content (rubber-like) |

| Sodium (Na) | Largely 1,2-addition | Largely 3,4-addition | Different microstructure, less rubbery |

| Potassium (K) | Largely 1,2-addition | Largely 3,4-addition | Different microstructure, less rubbery |

Ring-Opening Polymerization (ROP)

Alkali metal carboxylates have emerged as simple and efficient catalysts for the ring-opening polymerization of cyclic esters, offering an alternative to traditional metal-based organocatalysts. acs.orgresearchgate.net In these systems, the choice of the alkali metal countercation allows for tuning the polymerization behavior. researchgate.net Computational studies on sodium acetate-catalyzed L-lactide polymerization suggest that a larger cation can lead to faster reaction rates. researchgate.net This indicates that while lithium carboxylates are effective, other alkali metal carboxylates like sodium or potassium salts can offer different kinetic profiles. researchgate.net

Role in Ziegler-Natta Catalysis

Ziegler-Natta (Z-N) catalysts are fundamental to the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. wikipedia.orgwikipedia.org A typical Z-N system consists of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., Al(C₂H₅)₃). wikipedia.orgbyjus.com The polymerization occurs at the transition metal center. libretexts.org While organolithium compounds are used in anionic polymerization, their role is distinct from the mechanism of Z-N catalysis. The stereoselectivity and polymer structure achieved with Z-N catalysts are governed by the specific ligand environment of the transition metal, whereas in alkali metal-catalyzed polymerization, the nature of the alkali metal itself is the primary determinant of the polymer's microstructure. acs.orglibretexts.org

Functionalization of the Cyclohexanebutanoic Acid Moiety

Beyond altering the metal cation, the cyclohexanebutanoic acid molecule itself can be chemically modified to create new derivatives with tailored properties. A significant challenge in synthetic chemistry is the selective functionalization of C-H bonds, particularly in saturated cyclic systems.

Recent advances have demonstrated the transannular γ-C–H arylation of cycloalkane carboxylic acids, including those with cyclohexane (B81311) rings. nih.gov This process represents a form of molecular editing that installs a new functional group at a position remote from the directing carboxyl group.

The reaction typically employs a palladium (Pd) catalyst in conjunction with specifically designed ligands, such as quinuclidine-pyridones. nih.gov The carboxylic acid group of the substrate directs the catalyst to a specific C-H bond on the opposite side of the ring (the γ-position). This directed activation allows for the formation of a new carbon-carbon bond with an aryl iodide coupling partner. nih.gov This method enables the synthesis of complex, functionalized carbocycles from simple starting materials in fewer steps than traditional synthetic routes. nih.govresearchgate.net

This C-H functionalization strategy allows for the introduction of a wide range of aryl and heteroaryl groups onto the cyclohexane ring, profoundly altering the steric and electronic properties of the original acid and its corresponding lithium salt.

Exploration of Related Lithium Carboxylates and Their Distinct Chemical Roles

The chemical role of a lithium carboxylate is heavily influenced by the nature of the attached carboxylic acid. Cyclohexanebutanoic acid, lithium salt is one of many such compounds, each with distinct applications.

Lithium Stearate (B1226849) (C₁₇H₃₅COOLi)

Lithium stearate is a lithium salt of stearic acid, a long-chain fatty acid. nimbasia.com It is a white, waxy powder with properties that make it invaluable in several industries. polymeradd.co.th

Grease Thickener : Its primary application is as a thickener in the production of lubricating greases. polymeradd.co.thnanotrun.com Lithium greases are prized for their high-temperature stability (melting point ~220°C) and water resistance, making them suitable for automotive, aerospace, and industrial use. nimbasia.comnanotrun.com Its melting point is significantly higher than that of sodium or potassium soaps. nanotrun.com

Stabilizer and Lubricant : It is used as a heat stabilizer and mold release agent in the plastics and rubber industry. nimbasia.comnanotrun.com

Other Applications : It also finds use in cosmetics as a thickening agent, in paints to improve consistency, and as a corrosion inhibitor in petroleum. nimbasia.comnanotrun.com

Lithium Acetate (B1210297) (CH₃COOLi)

Lithium acetate is the salt of the simple, short-chain acetic acid. Its small size and high solubility in water lead to very different applications compared to lithium stearate. atamanchemicals.com

Biotechnology : It is widely used as a buffer for the gel electrophoresis of DNA and RNA, offering lower electrical conductivity and heat generation than traditional TAE buffers, which allows for faster run times. atamanchemicals.comaxiomcorporate.comchemicalbook.com It is also used to increase the permeability of yeast cell walls for DNA transformation. axiomcorporate.comchemicalbook.com

Battery Technology : As a lithium source, it is used in the preparation of electrolytes for lithium-ion batteries. chemicalbook.comsigmaaldrich.com Specifically, certain lithium carboxylates in aqueous electrolytes can decompose to form a protective lithium carbonate (Li₂CO₃) layer on electrodes, which suppresses water decomposition and widens the stable electrochemical window. xmu.edu.cnacs.orgacs.org

Catalysis : It can act as a catalyst in various chemical reactions and is a precursor for synthesizing other high-purity lithium compounds. atamanchemicals.comsigmaaldrich.com

Interactive Table: Comparison of Related Lithium Carboxylates

| Compound | Key Structural Feature | Primary Chemical Role / Application | Reference |

|---|---|---|---|

| Lithium Stearate | Long (C18) aliphatic chain | Grease thickener, high-temperature lubricant, polymer stabilizer | polymeradd.co.thnanotrun.combisleyinternational.com |

| Lithium Acetate | Short (C2) alkyl group | Electrophoresis buffer, battery electrolyte component, catalyst | atamanchemicals.comaxiomcorporate.comsigmaaldrich.com |

| Lithium β-Ketocarboxylates | Keto group at the β-position | Reactive intermediates in organic synthesis for selective monoalkylation of enolates | nih.gov |

| Lithium Benzenecarboxylates | Aromatic ring structures | Building blocks for metal-organic frameworks (MOFs) with guest-dependent photoluminescence | acs.org |

Advanced Lithium Carboxylates